BenchChemオンラインストアへようこそ!

C15H22N2O3S

Phosphodiesterase Inhibition IC50 Determination Target Engagement

The compound with the molecular formula C15H22N2O3S, identified as 'compound 28' in primary research literature, is a synthetic small molecule belonging to the 6-amino-pyrazolopyrimidinone class of phosphodiesterase-9 (PDE9) inhibitors. Its core scaffold is designed for potent and selective inhibition of PDE9, an enzyme that specifically hydrolyzes cyclic guanosine monophosphate (cGMP) and is a target of interest in CNS and metabolic disease research.

Molecular Formula C15H22N2O3S
Molecular Weight 310.4 g/mol
Cat. No. B7757468
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameC15H22N2O3S
Molecular FormulaC15H22N2O3S
Molecular Weight310.4 g/mol
Structural Identifiers
SMILESC1CCN(CC1)C2=CC=C(C=C2)S(=O)(=O)N3CCOCC3
InChIInChI=1S/C15H22N2O3S/c18-21(19,17-10-12-20-13-11-17)15-6-4-14(5-7-15)16-8-2-1-3-9-16/h4-7H,1-3,8-13H2
InChIKeyHVTPOUAIWFZYHV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





PDE9 Inhibitor Compound 28 (C15H22N2O3S): An Evidence-Based Procurement Guide for Selective Enzyme Tool Compounds


The compound with the molecular formula C15H22N2O3S, identified as 'compound 28' in primary research literature, is a synthetic small molecule belonging to the 6-amino-pyrazolopyrimidinone class of phosphodiesterase-9 (PDE9) inhibitors [1]. Its core scaffold is designed for potent and selective inhibition of PDE9, an enzyme that specifically hydrolyzes cyclic guanosine monophosphate (cGMP) and is a target of interest in CNS and metabolic disease research [1]. This compound is not a marketed drug but a research tool that has been crystallized in complex with the PDE9 catalytic domain, providing definitive structural validation of its binding mode [1].

Why a General C15H22N2O3S Inquiry is Inadequate: Structural Specificity and Selectivity Cliffs in PDE9 Inhibition


A search for compounds with the molecular formula C15H22N2O3S returns numerous structural isomers with divergent biological profiles, including sulfonylureas like Heptolamide and various sulfonamide or carboxylate derivatives. This chemical equivalence is meaningless for biological activity. The differentiation of compound 28 arises from its specific 6-amino-pyrazolopyrimidinone scaffold, which facilitates a unique hydrogen bond with Tyrosine-424 (Tyr424) in the PDE9 active site [1]. This specific interaction is not achievable by all molecules in this formula class and underpins a selectivity profile that is not shared by other PDE9 inhibitors like BAY73-6691 or other isomers [1]. Generic procurement based on the formula alone will fail to deliver a compound with this validated mechanism of action.

Procurement-Relevant Quantitative Differentiation Evidence for PDE9 Inhibitor Compound 28 (C15H22N2O3S)


Superior PDE9 Inhibitory Potency Maintained Against the Off-Target PDE5 Isoform

Compound 28 exhibits a profound selectivity window between its primary target, PDE9, and the closely related phosphodiesterase PDE5. While it demonstrates potent inhibition of PDE9 with an IC50 of 21 nM, its activity against PDE5 is considerably weaker, with an IC50 of 3.3 µM [1]. This represents a key differentiator from less selective pan-PDE inhibitors.

Phosphodiesterase Inhibition IC50 Determination Target Engagement

Unmatched Selectivity Over PDE1B Driven by a Structurally Validated Interaction

A significant challenge for PDE9 inhibitor development is achieving selectivity over PDE1, which is abundant in the brain. Compound 28 achieves an 860-fold selectivity against PDE1B, a margin that is dramatically larger than that of the known PDE9 inhibitor BAY73-6691, which shows an approximately 30-fold selectivity [1]. The crystal structure of the PDE9-compound 28 complex reveals this is driven by a hydrogen bond with the unique residue Tyr424 [1].

PDE Family Selectivity Structure-Based Drug Design X-ray Crystallography

Broad Selectivity Across the PDE Family Confirmed by Panel Screening

The value of compound 28 as a chemical probe is underpinned by its clean selectivity profile against a wider panel of phosphodiesterases. The published data confirms that compound 28 shows at least 150-fold selectivity against other PDE family members, representing three orders of magnitude selectivity overall [1]. This global selectivity profile defines its applicability as a high-quality pharmacological tool compound.

Polypharmacology Isoform Selectivity Enzyme Panel Screening

Alternative C15H22N2O3S Isomer Heptolamide Has an Entirely Unrelated Pharmacological Mechanism

A structurally distinct C15H22N2O3S isomer, Heptolamide (CAS 1034-82-8), is classified as a first-generation sulfonylurea with antihyperglycemic activity . Its mechanism, involving ATP-sensitive potassium channel inhibition to stimulate insulin secretion, is completely unrelated to PDE9 inhibition. Quantitative comparative inhibition data against PDE enzymes is absent, confirming a zero-selectivity profile for the PDE target class .

Mechanism of Action Off-Target Identification Sulfonylurea

High-Confidence Application Scenarios for PDE9 Inhibitor Compound 28 (C15H22N2O3S) Based on Verified Differentiation Evidence


Investigating cGMP-Mediated Processes in CNS Disease Models with Minimal PDE1 Interference

Neuroscience researchers requiring PDE9 inhibition can deploy compound 28 in cellular or in vivo brain models, relying on its 860-fold selectivity over PDE1B [1]. Unlike BAY73-6691 with its ~30-fold window, compound 28 can achieve effective PDE9 target engagement at concentrations where PDE1B activity is not confounded, making it the superior tool for dissecting cGMP signaling in Alzheimer's or other CNS disease contexts where PDE1 is highly expressed.

Structural Biology and Fragment-Based Drug Discovery Campaigns for PDE9

The crystal structure of compound 28 in complex with PDE9A has been solved and deposited (PDB: 4GH6), confirming its binding mode and a specific hydrogen bond with the selectivity residue Tyr424 [1]. This provides a validated structural starting point for medicinal chemistry programs. The availability of the structure and synthetic protocol in the primary literature minimizes the 'synthesis risk' often associated with tool compound procurement, enabling more efficient SAR exploration.

Functional Studies Distinguishing PDE9 from PDE5 Activity in Vascular or Urological Tissues

Experimenters working on smooth muscle or erectile function studies need to separate cGMP hydrolysis attributed to PDE9 from that of PDE5. Compound 28 provides the necessary pharmacological resolution with an IC50 of 21 nM for PDE9 versus 3.3 µM for PDE5 [1]. This 157-fold window underpins confidence that at low nanomolar working concentrations, any observed physiological effect is likely downstream of PDE9, not PDE5, inhibition, a distinction that compounds with narrower selectivity cannot reliably provide.

Benchmarking and Validating a New PDE9 Assay Platform

Due to its thoroughly characterized inhibition profile across multiple PDE families [1], compound 28 can serve as a reference inhibitor during the development and validation of new PDE9 enzymatic or cellular assays. Its well-defined IC50 values and uniquely high selectivity profile establish clear pass/fail performance criteria for an assay, ensuring that the platform has the necessary sensitivity and specificity to correctly detect PDE9 activity.

Quote Request

Request a Quote for C15H22N2O3S

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.